![molecular formula C14H14ClN3O2 B2583431 N-(4-chlorophenethyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034579-30-9](/img/structure/B2583431.png)
N-(4-chlorophenethyl)-6-methoxypyrimidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of N-(4-chlorophenethyl)-6-methoxypyrimidine-4-carboxamide involves several steps. One common approach is the side-chain lithiation of N-(4-chlorophenethyl)-N,N-dimethylurea. This process occurs using t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60°C to 0°C. The lithiated intermediate is then trapped with various electrophiles (such as benzophenone, cyclohexanone, and benzaldehyde) to yield the desired substituted ureas .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including our compound of interest. For instance:
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated anti-inflammatory and analgesic activities .
- While specific data on our compound are limited, indole derivatives have demonstrated antibacterial and antifungal properties .
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide (our compound) is a high-affinity and selective dopamine D4 receptor ligand .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Anti-HIV Activity
Antibacterial and Antifungal Effects
Potential as Dopamine D4 Receptor Ligand
Chemical Biology and Drug Design
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-8-12(17-9-18-13)14(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPYGALRJBBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-6-methoxypyrimidine-4-carboxamide |
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